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Abstract
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic

tryptamine and a structural analog of the psychedelic compound psilocin. First synthesized in

1977, it has garnered interest in the scientific community for its psychoactive properties, which

are mediated by its interaction with serotonin receptors. This document provides a

comprehensive technical guide on the discovery, synthesis, and pharmacological properties of

4-HO-DPT, intended for researchers and professionals in the field of drug development.

Discovery and History
4-Hydroxy-N,N-dipropyltryptamine was first synthesized and described in the scientific literature

by David Repke and colleagues in 1977.[1][2] Subsequently, the compound was independently

synthesized and documented by the American chemist Alexander Shulgin in his book "TiHKAL

(Tryptamines I Have Known and Loved)".[3] While Shulgin's work is often cited, the initial

discovery predates his publication. In his book, Shulgin noted that a 20 mg oral dose resulted

in only "possible threshold effects," leaving its dosage and duration largely uncharacterized at

the time.[3] More recent anecdotal reports from recreational users suggest that higher doses

produce significant psychedelic effects with an onset of 15 to 45 minutes and a duration of 5 to

8 hours.[4]
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Chemical Synthesis
The synthesis of 4-hydroxytryptamines, including 4-HO-DPT, typically involves a multi-step

process. A common approach is a modification of the psilocin synthesis developed by Albert

Hofmann. This methodology often starts from a protected 4-hydroxyindole derivative, such as

4-benzyloxyindole.

A representative synthesis for a related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-

NiPT), illustrates the general principles that can be adapted for the synthesis of 4-HO-DPT.[5]

[6] This process involves three main steps:

Acylation: 4-Benzyloxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl

chloride intermediate. This is then reacted with dipropylamine to yield N,N-dipropyl-4-

benzyloxy-3-indoleglyoxylamide.

Reduction: The resulting glyoxylamide is reduced, typically using a strong reducing agent like

lithium aluminum hydride (LiAlH₄), to form 4-benzyloxy-N,N-dipropyltryptamine.

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation to yield

the final product, 4-hydroxy-N,N-dipropyltryptamine.[5]

The freebase form of 4-HO-DPT can be converted to a more stable salt, such as the

hydrochloride or fumarate salt, for easier handling and storage. For instance, the hydrochloride

salt can be prepared by dissolving the freebase in a suitable solvent like dichloromethane and

adding a solution of hydrochloric acid in ethanol.[7]

Experimental Protocol: Synthesis of a 4-
Hydroxytryptamine Analog (4-HO-NiPT)
The following protocol for the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is

adapted from the literature and serves as a representative example for the synthesis of 4-

hydroxytryptamines.[2][5]

Step 1: N-isopropyl-4-benzyloxy-3-indoleglyoxylamide To a solution of 4-benzyloxyindole (2.0

g, 8.96 mmol) in diethyl ether (50 ml), oxalyl chloride (2.3 g, 17.93 mmol) is added dropwise at

0°C. The mixture is stirred for 6 hours at this temperature. Subsequently, isopropylamine (4.24
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g, 71.68 mmol) is added dropwise. The reaction mixture is then warmed to room temperature

and stirred overnight.[5]

Step 2: 4-benzyloxy-N-isopropyltryptamine The product from Step 1 is reduced to generate 4-

benzyloxy-N-isopropyltryptamine.[5]

Step 3: 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) The benzyl group of 4-benzyloxy-N-

isopropyltryptamine is removed via hydrogenation to yield 4-HO-NiPT.[5]

4-Benzyloxyindole N,N-dipropyl-4-benzyloxy-
3-indoleglyoxylamide

1. Oxalyl Chloride
2. Dipropylamine 4-Benzyloxy-N,N-

dipropyltryptamine
Reduction (e.g., LiAlH4)

4-Hydroxy-N,N-
dipropyltryptamine

(4-HO-DPT)

Debenzylation (H2, Pd/C)
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General synthesis pathway for 4-HO-DPT.

Pharmacological Properties
4-HO-DPT is a non-selective serotonin receptor agonist, with notable activity at the 5-HT₂ₐ, 5-

HT₂ₙ, and 5-HT₂𝒸 receptors.[4] Its psychedelic effects are primarily attributed to its agonist

activity at the 5-HT₂ₐ receptor.

Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for 4-HO-DPT and

related compounds from a study by Klein et al. (2020).[1][6][8][9][10]

Table 1: In Vitro Functional Activity of 4-Hydroxytryptamines at Human Serotonin Receptors

Compound h5-HT₂ₐ EC₅₀ (nM) h5-HT₂ₙ EC₅₀ (nM) h5-HT₂𝒸 EC₅₀ (nM)

Psilocin (4-HO-DMT) 4.3 4.6 3.1

4-HO-DET 6.1 5.8 18

4-HO-DPT 11 11 100

4-HO-DiPT 23 20 230
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EC₅₀ (half-maximal effective concentration) values represent the concentration of the

compound that elicits 50% of the maximal response.

Table 2: In Vivo Potency of 4-Hydroxytryptamines in the Mouse Head-Twitch Response (HTR)

Assay

Compound ED₅₀ (μmol/kg)

Psilocin (4-HO-DMT) 0.81

4-HO-DET 1.56

4-HO-DPT 2.47

4-HO-DiPT 3.46

ED₅₀ (median effective dose) values represent the dose of the compound that produces a

head-twitch response in 50% of the test subjects.

The data indicates that as the N-alkyl substituents increase in size from methyl (in psilocin) to

propyl (in 4-HO-DPT), the potency at the 5-HT₂ₐ and 5-HT₂ₙ receptors decreases, while the

decrease in potency at the 5-HT₂𝒸 receptor is more pronounced.[4][11] In vivo, 4-HO-DPT is

approximately three times less potent than psilocin in inducing the head-twitch response in

mice, a behavioral proxy for hallucinogenic activity.[8]

Signaling Pathway
As a serotonin receptor agonist, 4-HO-DPT binds to and activates serotonin receptors,

primarily the 5-HT₂ₐ subtype, which are G-protein coupled receptors. This activation is believed

to initiate a downstream signaling cascade that ultimately leads to the observed psychedelic

effects.
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Simplified 5-HT₂ₐ receptor signaling cascade.

Conclusion
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4-Hydroxy-N,N-dipropyltryptamine is a synthetic tryptamine with a history rooted in both

academic research and the work of independent chemists. Its synthesis is achievable through

established methods for producing 4-hydroxytryptamines. The pharmacological data reveal it to

be a potent serotonin receptor agonist, albeit with lower potency than its lighter homolog,

psilocin. For researchers and drug development professionals, 4-HO-DPT represents an

interesting compound within the tryptamine class for further investigation into its therapeutic

potential and structure-activity relationships.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1659035#4-hydroxy-dpt-discovery-and-synthesis-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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